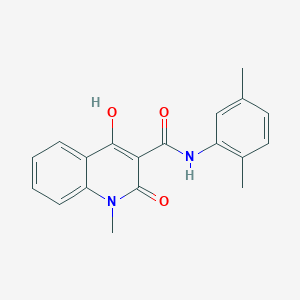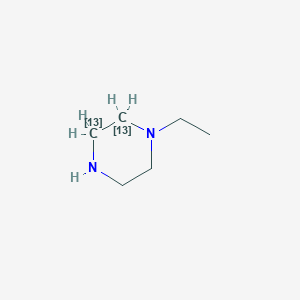
4-(4-Bromostyryl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromostyryl)benzoic acid is an organic compound with the molecular formula C15H11BrO2 It is a derivative of benzoic acid where a bromostyryl group is attached to the para position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromostyryl)benzoic acid typically involves a multi-step process. One common method includes the bromination of styrene to form 4-bromostyrene, followed by a Heck reaction with benzoic acid derivatives. The reaction conditions often require the use of palladium catalysts and bases such as triethylamine under inert atmospheres to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromostyryl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The bromostyryl group can be oxidized to form corresponding carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding styrylbenzoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 4-(4-carboxystyryl)benzoic acid.
Reduction: Formation of 4-styrylbenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-(4-Bromostyryl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Bromostyryl)benzoic acid involves its interaction with molecular targets through its bromostyryl group. This group can participate in various chemical reactions, including electrophilic and nucleophilic interactions, which can modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: A simpler derivative with a single bromine atom attached to the benzene ring.
4-Styrylbenzoic acid: Lacks the bromine atom but has a similar styryl group.
4-(4-Chlorostyryl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-(4-Bromostyryl)benzoic acid is unique due to the presence of both the bromine atom and the styryl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67332-41-6 |
|---|---|
Molecular Formula |
C15H11BrO2 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C15H11BrO2/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10H,(H,17,18)/b2-1+ |
InChI Key |
PKFCBJQYRVJETC-OWOJBTEDSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide](/img/structure/B12057958.png)


![3-(2-chlorophenyl)-4-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12057978.png)









